molecular formula C19H19ClN4O B5990501 3-[(2-Chlorophenyl)methyl]-5-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1,2,4-oxadiazole

3-[(2-Chlorophenyl)methyl]-5-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1,2,4-oxadiazole

Cat. No.: B5990501
M. Wt: 354.8 g/mol
InChI Key: UXVGYZUPFXEBRU-UHFFFAOYSA-N
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Description

3-[(2-Chlorophenyl)methyl]-5-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features an oxadiazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Chlorophenyl)methyl]-5-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1,2,4-oxadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazide with an appropriate nitrile oxide. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to maintain the integrity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chlorophenyl)methyl]-5-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl moiety, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-[(2-Chlorophenyl)methyl]-5-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(2-Chlorophenyl)methyl]-5-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Chlorophenyl)methyl]-5-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1,3,4-oxadiazole
  • 3-[(2-Chlorophenyl)methyl]-5-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1,2,4-triazole

Uniqueness

3-[(2-Chlorophenyl)methyl]-5-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1,2,4-oxadiazole is unique due to its specific oxadiazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-5-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O/c20-15-7-2-1-6-14(15)12-18-22-19(25-23-18)13-24-11-5-9-17(24)16-8-3-4-10-21-16/h1-4,6-8,10,17H,5,9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXVGYZUPFXEBRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=NC(=NO2)CC3=CC=CC=C3Cl)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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